![molecular formula C19H19N3O5S2 B2664426 (E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide CAS No. 895452-73-0](/img/structure/B2664426.png)
(E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide
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Description
“(E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide” is a chemical compound. It is a derivative of benzo[d]thiazol-2(3H)-one , which is a type of heterocyclic compound. Heterocycles are widely used in medicinal chemistry due to their diverse biological activities.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound such as melting point, boiling point, density, molecular formula, molecular weight, and toxicity information are not available in the current resources .
Scientific Research Applications
Pesticidal Agents
Compounds with a similar structure have been synthesized and evaluated as potential pesticidal agents . The bioassay results showed that most of the synthesized compounds exhibited favourable insecticidal potentials, particularly towards oriental armyworm and diamondback moth .
Cytotoxic Agents
Another potential application is in the field of cytotoxicity . A series of new 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives have been synthesized and evaluated for their in vitro cytotoxic activity against two human cancer cell lines MCF-7 and HeLa . The results showed that these compounds showed good cytotoxicity against the tested cell lines as compared with that of standard drug Cisplatin .
Antibacterial Agents
The same series of compounds were also studied for their antibacterial activity . The activity results showed that majority of compounds showed good to moderate antibacterial activity compared with positive control drug Streptomycin .
Material for Naphthalene Synthesis
2-(Benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol (MMT) is one of the key materials for making naphthalene . Compounds with similar structures could potentially be used in the synthesis of naphthalene .
properties
IUPAC Name |
N-(3-ethyl-6-nitro-1,3-benzothiazol-2-ylidene)-3-(4-methylphenyl)sulfonylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S2/c1-3-21-16-9-6-14(22(24)25)12-17(16)28-19(21)20-18(23)10-11-29(26,27)15-7-4-13(2)5-8-15/h4-9,12H,3,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTSRMMRFJFMLGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide |
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